molecular formula C19H14O3 B14649676 Benzoic acid, 4-phenoxy-, phenyl ester CAS No. 50793-30-1

Benzoic acid, 4-phenoxy-, phenyl ester

Cat. No.: B14649676
CAS No.: 50793-30-1
M. Wt: 290.3 g/mol
InChI Key: NVGUCNZOTBWESS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-phenoxy-, phenyl ester typically involves the esterification of 4-phenoxybenzoic acid with phenol. One common method includes the use of acid chlorides. For instance, 4-phenoxybenzoic acid can be converted to its corresponding acid chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The resulting 4-phenoxybenzoyl chloride is then reacted with phenol in the presence of a base such as pyridine to yield the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-phenoxy-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Bases: Pyridine, sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions include phenolic compounds, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-phenoxy-, phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-phenoxy-, phenyl ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or as a modulator of signaling pathways. For example, phenoxy compounds are known to inhibit plant acetyl-CoA carboxylase (ACCase), affecting fatty acid synthesis . This mechanism is exploited in the development of herbicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, p-phenoxy-: Similar structure but lacks the phenyl ester group.

    4-Phenoxybenzoic acid: The parent acid of the ester.

    Diphenyl ether 4-carboxylic acid: Another derivative with a similar core structure.

Uniqueness

Benzoic acid, 4-phenoxy-, phenyl ester is unique due to the presence of both phenoxy and phenyl ester groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

CAS No.

50793-30-1

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

phenyl 4-phenoxybenzoate

InChI

InChI=1S/C19H14O3/c20-19(22-17-9-5-2-6-10-17)15-11-13-18(14-12-15)21-16-7-3-1-4-8-16/h1-14H

InChI Key

NVGUCNZOTBWESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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